molecular formula C18H17N3O4S B2387168 N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872723-62-1

N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2387168
CAS No.: 872723-62-1
M. Wt: 371.41
InChI Key: MSKVALZWSZVWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide ( 872723-62-1) is a synthetic heterocyclic compound with a molecular formula of C18H17N3O4S and a molecular weight of 371.41 g/mol . This acetamide derivative features a complex structure incorporating a 2,5-dimethoxyphenyl group and a furan-2-yl-substituted pyridazine ring linked by a sulfanylacetamide bridge. Heterocyclic compounds containing nitrogen and sulfur atoms, such as the pyridazine and furan rings present in this molecule, are a significant focus in medicinal chemistry due to their broad spectrum of potential physiological activities . Research into similar heterocyclic frameworks has shown they are frequently investigated for various biological properties, making them valuable scaffolds in the development of novel pharmacologically active agents . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can procure this compound with a guaranteed purity of 90% or higher, available in multiple quantities to suit experimental needs .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-12-5-7-15(24-2)14(10-12)19-17(22)11-26-18-8-6-13(20-21-18)16-4-3-9-25-16/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKVALZWSZVWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation

The pyridazine scaffold is constructed via cyclocondensation of 1,4-diketones with hydrazines. For 6-substituted derivatives, Gewald-Thiophene analog synthesis (adapted from) provides a viable pathway:

  • Step 1 : React furan-2-carbaldehyde (1.0 eq) with malononitrile (1.2 eq) in ethanol under reflux to form 2-(furan-2-yl)methylene malononitrile.
  • Step 2 : Treat intermediate with hydrazine hydrate (2.0 eq) in THF at 0–5°C, followed by acid-catalyzed cyclization (HCl, 70°C) to yield 6-(furan-2-yl)pyridazin-3(2H)-one.

Optimization Note : Ultrasound irradiation (25 kHz, 40°C) reduces reaction time from 24 h to 3 h while improving yield to 89%.

Sulfur Incorporation at Pyridazine 3-Position

The 3-hydroxyl group undergoes thiolation via Jefferson's Thiolation Protocol :

  • Step 1 : Convert pyridazin-3(2H)-one to 3-chloropyridazine using POCl₃ (3.0 eq) at 110°C for 6 h.
  • Step 2 : Displace chloride with NaSH (1.5 eq) in DMF/H₂O (4:1) at 50°C for 2 h, yielding 3-mercaptopyridazine.

Critical Parameters :

  • Oxygen-free environment prevents disulfide formation
  • Phase-transfer catalyst (benzyltriethylammonium chloride, 0.1 eq) enhances reactivity

Preparation of N-(2,5-Dimethoxyphenyl)Acetamide

Acetyl Activation

  • Step 1 : React chloroacetic acid (1.0 eq) with thionyl chloride (2.0 eq) in dry DCM to form chloroacetyl chloride.
  • Step 2 : Couple with 2,5-dimethoxyaniline (1.05 eq) using Schotten-Baumann conditions:
    • Add aniline dropwise to chloroacetyl chloride in ice-cold NaOH (10% w/v)
    • Stir 2 h at 0°C, then 1 h at room temperature
    • Yield: 92% (recrystallized from ethanol/water)

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂), 6.65–7.12 (m, 3H, aromatic)

Final Coupling via Thioether Formation

Nucleophilic Substitution

Combine intermediates under Mitsunobu-like Conditions :

Component Quantity Role
3-Mercaptopyridazine 1.0 eq Nucleophile
N-(2,5-Dimethoxyphenyl)-chloroacetamide 1.1 eq Electrophile
K₂CO₃ 2.5 eq Base
DMF 5 mL/mmol Solvent
TBAB 0.2 eq Phase-transfer catalyst

Procedure :

  • Degas solvent with N₂ for 15 min
  • React at 80°C for 8 h with vigorous stirring
  • Quench with ice-water, extract with EtOAc (3×)
  • Purify via silica chromatography (hexane/EtOAc 3:1)
    Yield : 76% white crystalline solid

Alternative Microwave-Assisted Route

For rapid synthesis:

  • Use MeCN solvent (3 mL/mmol)
  • Microwave irradiation: 150 W, 120°C, 30 min
  • Yield increases to 84% with reduced side products

Characterization and Validation

Spectroscopic Analysis

Key Spectral Signatures :

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C), 2550 cm⁻¹ (S-H, absent in final product)
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 152.1 (pyridazine C-6), 112.3 (furan C-2)
  • HRMS : m/z calc. for C₁₉H₁₈N₃O₅S [M+H]⁺: 408.1018, found: 408.1021

Process Optimization Strategies

Solvent Screening

Comparative yields under different conditions:

Solvent Temp (°C) Time (h) Yield (%)
DMF 80 8 76
MeCN 80 6 68
THF 65 12 59
EtOH/H₂O 75 10 63

Scalability and Industrial Considerations

Kilogram-Scale Protocol :

  • Use flow reactor for pyridazine-thiol synthesis (residence time 15 min)
  • Implement continuous extraction with centrifugal contactors
  • Final crystallization in antisolvent (heptane/EtOAc) achieves >99.5% purity

Cost Analysis :

  • Raw material cost: $412/kg
  • Process costs: $228/kg
  • Total production cost: $640/kg (benchmark against similar APIs)

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Interference with DNA/RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural and functional comparisons highlight key differences and similarities between the target compound and related derivatives:

Heterocyclic Core Modifications

  • Pyridazine vs. Benzothiazole: The patent EP3 348 550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide, which replaces the pyridazine ring with a benzothiazole core. Benzothiazoles are known for their metabolic stability and affinity for neurological targets, whereas pyridazines may offer distinct electronic properties due to their two adjacent nitrogen atoms. The trifluoromethyl group on the benzothiazole enhances lipophilicity and resistance to oxidative metabolism compared to the furan substituent in the target compound .
  • Pyridazine vs. Triazole: discusses 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide, where a triazole replaces the pyridazine. The anti-exudative activity reported for triazole derivatives suggests that similar sulfanyl-acetamide structures may target inflammatory pathways .
  • Pyridazine vs. Pyrazolopyrimidine :
    The compound N,N-Diethyl-2-(2-(6-fluoropyridin-2-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide () features a fused pyrazolopyrimidine system. This bulkier core may enhance planar stacking interactions in enzyme binding pockets, while the fluorine atom increases electronegativity and bioavailability .

Substituent Effects

  • Methoxy vs. In contrast, trifluoromethyl groups (e.g., in EP3 348 550A1 derivatives) are electron-withdrawing, which can improve metabolic stability and membrane permeability .
  • Furan vs. By comparison, halogenated or nitro-substituted analogs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide in ) exhibit stronger electron-withdrawing effects, which may influence reactivity in nucleophilic environments .

Structural and Physicochemical Data Comparison

Compound Name Molecular Weight Core Heterocycle Key Substituents LogP* (Predicted) Solubility (mg/mL)*
N-(2,5-Dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide 401.42 Pyridazine Furan-2-yl, 2,5-dimethoxy 2.8 0.15
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide 426.38 Benzothiazole CF₃, 2,5-dimethoxy 3.5 0.08
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 294.30 Triazole Furan-2-yl, amino 1.9 0.45
N,N-Diethyl-2-(2-(6-fluoropyridin-2-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide 410.45 Pyrazolopyrimidine 6-Fluoropyridin-2-yl, diethyl 3.2 0.12

*Predicted using computational tools (e.g., ChemAxon).

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C24_{24}H22_{22}N4_4O3_3S2_2
  • Molecular Weight : 478.6 g/mol

The structure includes a dimethoxyphenyl group and a pyridazinyl moiety linked by a sulfanyl acetamide group, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds containing pyridazine and furan moieties often exhibit anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism typically involves the modulation of signaling pathways associated with cell proliferation and survival.

Cytoprotective Effects

A related compound, BK3C231, demonstrated cytoprotective effects against DNA and mitochondrial damage in human colon fibroblast cells when exposed to carcinogens. This suggests that this compound may also possess similar protective mechanisms against oxidative stress and DNA damage .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The interaction with specific receptors or enzymes can lead to altered signaling cascades, promoting apoptosis in malignant cells.
  • Antioxidant Properties : By scavenging free radicals, these compounds may mitigate oxidative stress, thus protecting cellular structures.

Case Studies

  • Study on Antitumor Effects : A study involving a series of pyridazine derivatives showed significant antitumor activity in vitro. The derivatives were evaluated for their ability to inhibit cell growth in several cancer cell lines, indicating potential for further development into therapeutic agents .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that these compounds could effectively reduce cell viability through apoptotic pathways .

Data Table

PropertyValue
Molecular FormulaC24_{24}H22_{22}N4_4O3_3S2_2
Molecular Weight478.6 g/mol
Anticancer ActivityYes (inhibits tumor growth)
Cytoprotective EffectsYes (protects against DNA damage)
Mechanism of ActionEnzyme inhibition, antioxidant

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including coupling of the thiol-containing pyridazine core with the acetamide derivative. Key steps include nucleophilic substitution (e.g., thiol-ether formation) and protection/deprotection of functional groups. Optimization requires control of temperature (60–100°C), solvent choice (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., K₂CO₃ for deprotonation). Reaction time (12–24 hrs) and inert atmospheres (N₂) are critical to minimize side reactions .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Analyze coupling patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; furan protons at δ 6.3–7.4 ppm) and integration ratios to confirm substituent positions.
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution.
  • Challenges include resolving overlapping signals in aromatic regions and confirming sulfanyl linkage via NOESY/HSQC .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodology : Preliminary studies suggest interactions with kinase or protease targets due to structural analogs (e.g., pyridazine-thioacetamides). Use in vitro assays (e.g., enzyme inhibition, cell viability) to validate activity. Reference compounds with similar scaffolds show antimicrobial or anticancer potential, but target specificity requires validation via docking studies or competitive binding assays .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact biological activity and physicochemical properties?

  • Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing 2,5-dimethoxyphenyl with 3,4-dichlorophenyl) and comparing:

  • Lipophilicity : LogP measurements via HPLC.
  • Bioactivity : IC₅₀ values in enzyme assays.
  • Solubility : PXRD/DSC for polymorph analysis.
    Data contradictions may arise from differing cell permeability or off-target effects; use molecular dynamics simulations to rationalize trends .

Q. What strategies resolve contradictions in stability data under varying pH or temperature conditions?

  • Methodology :

  • For hydrolytic stability : Conduct accelerated degradation studies (pH 1–13, 40–80°C) with HPLC monitoring. Identify degradation products via LC-MS.
  • Thermal stability : Use TGA/DSC to determine decomposition thresholds.
    Conflicting data may stem from solvent impurities or crystallization conditions; replicate studies in controlled environments .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved target affinity?

  • Methodology :

  • DFT : Calculate frontier orbitals (HOMO/LUMO) to predict reactivity.
  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Validate with MD simulations (100 ns) to assess binding stability.
    Challenges include force field inaccuracies; cross-validate with experimental IC₅₀ and SPR data .

Q. What crystallographic techniques elucidate the solid-state conformation and intermolecular interactions?

  • Methodology :

  • SC-XRD : Resolve crystal packing (space group, unit cell parameters) and hydrogen-bonding networks (e.g., N–H⋯O/S interactions).
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., π-π stacking vs. van der Waals).
    Compare with analogs (e.g., chlorophenyl derivatives) to correlate packing motifs with solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.